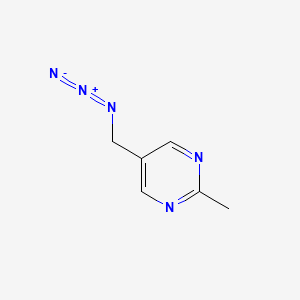

5-(Azidomethyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

5-(azidomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVHQOPLGOPEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 5-(azidomethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(azidomethyl)-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available precursor, 5-(hydroxymethyl)-2-methylpyrimidine. This guide includes detailed, plausible experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.

Synthetic Strategy

The synthesis of 5-(azidomethyl)-2-methylpyrimidine can be efficiently achieved through a two-step sequence. The initial step involves the activation of the primary alcohol of 5-(hydroxymethyl)-2-methylpyrimidine to create a good leaving group. This is followed by a nucleophilic substitution reaction with an azide source to yield the target molecule. Two primary routes for the activation of the hydroxyl group are presented: conversion to a tosylate ester or direct chlorination.

Route A involves the tosylation of the starting material, followed by substitution with sodium azide. Route B outlines a direct conversion to the chloromethyl intermediate, which then undergoes azidation. Both pathways are designed to be high-yielding and scalable for laboratory and potential pilot-plant production.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of 5-(azidomethyl)-2-methylpyrimidine. The data is based on analogous reactions reported in the literature for similar substrates.

| Step | Reactant | Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Route A: Tosylation | 5-(hydroxymethyl)-2-methylpyrimidine | p-Toluenesulfonyl chloride, Triethylamine | 5-(tosyloxymethyl)-2-methylpyrimidine | Dichloromethane | 4-6 | 0 to rt | ~85-95 |

| Route A: Azidation | 5-(tosyloxymethyl)-2-methylpyrimidine | Sodium azide | 5-(azidomethyl)-2-methylpyrimidine | DMF | 12-18 | 60-80 | ~80-90 |

| Route B: Chlorination | 5-(hydroxymethyl)-2-methylpyrimidine | Thionyl chloride | 5-(chloromethyl)-2-methylpyrimidine | Dichloromethane | 2-4 | 0 to reflux | ~90-98 |

| Route B: Azidation | 5-(chloromethyl)-2-methylpyrimidine | Sodium azide | 5-(azidomethyl)-2-methylpyrimidine | DMF | 6-12 | 25-50 | ~90-95 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-(azidomethyl)-2-methylpyrimidine via the two proposed routes.

Route A: Via Tosylate Intermediate

Step 1: Synthesis of 5-(tosyloxymethyl)-2-methylpyrimidine

-

To a stirred solution of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) is added dropwise.

-

After stirring for 15 minutes, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with DCM (2 x 10 mL/mmol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(tosyloxymethyl)-2-methylpyrimidine as a white solid.

Step 2: Synthesis of 5-(azidomethyl)-2-methylpyrimidine

-

To a solution of 5-(tosyloxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/mmol), sodium azide (NaN₃, 3.0 eq) is added.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-18 hours under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with ethyl acetate (3 x 15 mL/mmol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(azidomethyl)-2-methylpyrimidine.

Route B: Via Chloromethyl Intermediate

Step 1: Synthesis of 5-(chloromethyl)-2-methylpyrimidine

-

To a stirred suspension of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, thionyl chloride (SOCl₂, 1.5 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove any remaining thionyl chloride.

-

The crude 5-(chloromethyl)-2-methylpyrimidine hydrochloride is used in the next step without further purification. For analytical purposes, a small sample can be neutralized with a saturated sodium bicarbonate solution and extracted with DCM.

Step 2: Synthesis of 5-(azidomethyl)-2-methylpyrimidine

-

The crude 5-(chloromethyl)-2-methylpyrimidine hydrochloride (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF, 8 mL/mmol).

-

Sodium azide (NaN₃, 2.5 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for 6-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate (3 x 15 mL/mmol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(azidomethyl)-2-methylpyrimidine.

Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthetic Workflow for Route A via Tosylation.

Caption: Synthetic Workflow for Route B via Chlorination.

This technical guide provides a robust framework for the synthesis of 5-(azidomethyl)-2-methylpyrimidine. The outlined protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling azides and thionyl chloride.

chemical properties of 5-(azidomethyl)-2-methylpyrimidine

An In-depth Technical Guide to the Chemical Properties of 5-(azidomethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(azidomethyl)-2-methylpyrimidine is limited in publicly available literature. The following guide has been compiled by leveraging established principles of organic chemistry and drawing parallels from closely related and well-studied pyrimidine derivatives. The information on synthesis, reactivity, and properties should be considered predictive and requires experimental validation.

Introduction

Pyrimidine and its derivatives are of immense interest to the fields of medicinal chemistry and drug discovery, forming the core structure of numerous bioactive compounds, including anticancer, antiviral, and antibacterial agents.[1][2][3] The functionalization of the pyrimidine scaffold allows for the fine-tuning of its biological and chemical properties. The introduction of an azidomethyl group at the 5-position of 2-methylpyrimidine yields 5-(azidomethyl)-2-methylpyrimidine, a molecule poised for a variety of chemical modifications, most notably through "click chemistry."

This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and reactivity of 5-(azidomethyl)-2-methylpyrimidine, with a focus on its potential applications in drug development and biochemical research.

Predicted Chemical and Physical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₆H₇N₅ | Based on structure |

| Molecular Weight | 149.16 g/mol | Based on atomic weights |

| Appearance | Likely a solid at room temperature | Common for similar small organic molecules |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DMSO, DMF, methanol) and potentially sparingly soluble in water. | General solubility of pyrimidine derivatives |

| Stability | The azide group is a high-energy functional group and should be handled with care, avoiding heat, light, and strong acids. | Known properties of organic azides |

Synthesis of 5-(azidomethyl)-2-methylpyrimidine

A plausible synthetic route to 5-(azidomethyl)-2-methylpyrimidine would likely proceed through a multi-step process starting from a more common pyrimidine derivative. A common strategy involves the conversion of a hydroxymethyl or halomethyl group to the desired azidomethyl group.

A potential synthetic pathway is outlined below:

Caption: A predicted two-step synthesis of 5-(azidomethyl)-2-methylpyrimidine.

Experimental Protocol: Synthesis from 5-(hydroxymethyl)-2-methylpyrimidine (Predicted)

Step 1: Synthesis of 5-(bromomethyl)-2-methylpyrimidine

-

To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile, add a brominating agent like phosphorus tribromide (PBr₃, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2-methylpyrimidine.

Step 2: Synthesis of 5-(azidomethyl)-2-methylpyrimidine

-

Dissolve the crude 5-(bromomethyl)-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(azidomethyl)-2-methylpyrimidine.

Reactivity and "Click Chemistry"

The primary utility of 5-(azidomethyl)-2-methylpyrimidine in a research and drug development context lies in the reactivity of the azide group. Organic azides are key components in a set of reactions known as "click chemistry," which are characterized by their high efficiency, selectivity, and biocompatibility.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This reaction is widely used for bioconjugation, linking molecules of interest to proteins, nucleic acids, or other biomolecules.[6][7]

Caption: The CuAAC reaction of 5-(azidomethyl)-2-methylpyrimidine with a terminal alkyne.

4.1.1. Experimental Protocol: General CuAAC Procedure

-

In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq) and 5-(azidomethyl)-2-methylpyrimidine (1.1 eq) in a solvent system such as a mixture of water and a co-solvent like t-butanol or DMSO.

-

Prepare a fresh solution of a copper(I) source. This is typically done by adding a solution of copper(II) sulfate (CuSO₄, 0.1 eq) to a solution of a reducing agent like sodium ascorbate (0.2 eq). A copper-stabilizing ligand such as TBTA or THPTA may also be included.[8]

-

Add the copper catalyst solution to the mixture of the alkyne and azide.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative.[4][9] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[10]

Caption: The SPAAC reaction of 5-(azidomethyl)-2-methylpyrimidine with a strained cyclooctyne.

4.2.1. Experimental Protocol: General SPAAC Procedure

-

Dissolve 5-(azidomethyl)-2-methylpyrimidine (1.0 eq) and the strained cyclooctyne derivative (1.0-1.2 eq) in a suitable solvent (e.g., PBS for biological applications, or organic solvents like acetonitrile or methanol).

-

Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used.

-

Monitor the reaction by an appropriate method (e.g., NMR, LC-MS, or fluorescence if one of the components is fluorescently labeled).

-

The product can often be used directly in biological experiments or isolated by standard purification techniques if required.

Applications in Drug Development

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The ability to attach various functionalities to the 2-methylpyrimidine core via the azidomethyl group and click chemistry opens up numerous possibilities in drug discovery and development.

Workflow for Drug Discovery Applications

Caption: A workflow illustrating the use of 5-(azidomethyl)-2-methylpyrimidine in drug discovery.

Potential applications include:

-

Combinatorial Chemistry: Rapidly generate large libraries of diverse pyrimidine derivatives for high-throughput screening against therapeutic targets.

-

Bioconjugation: Link the pyrimidine moiety to antibodies, peptides, or other targeting ligands to create targeted drug delivery systems.

-

Activity-Based Protein Profiling (ABPP): Use the pyrimidine as a scaffold for designing probes to identify and study the activity of enzymes in complex biological systems.

-

PROTACs and Molecular Glues: The triazole linker formed via click chemistry can serve as a component of Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of target proteins.

Conclusion

While direct experimental data on 5-(azidomethyl)-2-methylpyrimidine is not extensively documented, its synthesis and chemical properties can be reliably predicted based on the well-established chemistry of pyrimidines and organic azides. Its true value lies in its potential as a versatile building block for chemical biology and drug discovery. The ability to readily undergo click chemistry reactions provides a powerful tool for the construction of complex molecular architectures and bioconjugates. As the demand for novel therapeutics continues to grow, molecules like 5-(azidomethyl)-2-methylpyrimidine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. Protocols [baseclick.eu]

A Comprehensive Technical Guide to 5-(azidomethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, a proposed synthetic pathway, and potential applications of 5-(azidomethyl)-2-methylpyrimidine. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Name

The chemical structure of 5-(azidomethyl)-2-methylpyrimidine is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] A methyl group is attached at the 2-position, and an azidomethyl group is substituted at the 5-position.

Structure:

IUPAC Name: 5-(azidomethyl)-2-methylpyrimidine

The nomenclature of pyrimidine derivatives follows standard IUPAC rules for heterocyclic compounds.[1][3] The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (1 and 3). The substituents are then named and numbered accordingly.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₆H₇N₅ |

| Molecular Weight | 149.16 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Proposed Synthetic Pathway

A plausible synthetic route for 5-(azidomethyl)-2-methylpyrimidine can be conceptualized based on established methods for the synthesis of pyrimidine derivatives and the conversion of functional groups. A common strategy involves the synthesis of a 5-(halomethyl)pyrimidine intermediate followed by nucleophilic substitution with an azide salt.

A potential logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for 5-(azidomethyl)-2-methylpyrimidine.

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in the proposed synthesis of 5-(azidomethyl)-2-methylpyrimidine.

4.1. Synthesis of 5-(halomethyl)-2-methylpyrimidine (Intermediate)

A common route to introduce a halomethyl group at the 5-position of a pyrimidine ring involves the halogenation of a 5-methylpyrimidine precursor. Alternatively, a 5-hydroxymethylpyrimidine can be converted to its corresponding halomethyl derivative.

Protocol: Halogenation of 5-hydroxymethyl-2-methylpyrimidine

-

Reaction Setup: To a solution of 5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(chloromethyl)-2-methylpyrimidine.

4.2. Synthesis of 5-(azidomethyl)-2-methylpyrimidine (Final Product)

The final step involves the conversion of the halomethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.

Protocol: Azidation of 5-(chloromethyl)-2-methylpyrimidine

-

Reaction Setup: Dissolve 5-(chloromethyl)-2-methylpyrimidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Add sodium azide (NaN₃) (1.2-2.0 equivalents) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain 5-(azidomethyl)-2-methylpyrimidine.

Potential Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of many therapeutic agents.[4] The introduction of an azidomethyl group provides a versatile handle for further chemical modification, particularly through bioorthogonal "click chemistry".

5.1. Role as a Synthetic Building Block

5-(azidomethyl)-2-methylpyrimidine can serve as a valuable intermediate in the synthesis of more complex molecules. The azide group can be readily transformed into other functional groups, such as amines via reduction, or participate in cycloaddition reactions.

5.2. Application in Click Chemistry for Drug Discovery

The azide moiety is one of the key functional groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to "click chemistry," a powerful tool in drug discovery for creating libraries of compounds and for bioconjugation.

The logical relationship for its application in click chemistry is depicted below:

Caption: Application of 5-(azidomethyl)-2-methylpyrimidine in click chemistry.

This approach allows for the efficient coupling of the pyrimidine scaffold to other molecules of interest, such as peptides, sugars, or other small molecules, to generate novel drug candidates or molecular probes. This strategy is widely employed for lead generation and optimization in modern drug discovery.[5]

References

Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for 5-(azidomethyl)-2-methylpyrimidine is not publicly available. This guide is based on the known properties of related chemical classes, including organic azides and pyrimidine derivatives, as well as established principles of chemical stability testing. It is intended to provide a framework for the safe handling, storage, and stability assessment of this and similar compounds.

Introduction: Understanding the Molecule

5-(azidomethyl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core, a methyl group, and an azidomethyl substituent. The presence of the azide group is of particular note, as organic azides are known for their energetic nature and potential instability. The pyrimidine ring, a common scaffold in biologically active molecules, can also be susceptible to degradation, particularly through photochemical pathways. A thorough understanding of the stability of this compound is therefore critical for its safe handling, formulation development, and the assurance of its quality and efficacy in research and drug development settings.

Potential Stability Challenges

Based on the constituent functional groups, 5-(azidomethyl)-2-methylpyrimidine may be susceptible to several degradation pathways:

-

Thermal Decomposition: Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[1][2] The decomposition often proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions.[3][4] The stability of organic azides is often related to their carbon-to-nitrogen ratio; a higher ratio generally imparts greater stability.[1][5]

-

Photochemical Decomposition: Pyrimidine derivatives are known to be susceptible to photochemical reactions, including decomposition, when exposed to ultraviolet light.[6][7][8] The azide group itself can also be photolytically cleaved.

-

Hydrolytic Degradation: While specific data is lacking, the potential for hydrolysis, particularly of the azidomethyl group, under acidic or basic conditions should be considered.[9] The stability of the pyrimidine ring to hydrolysis would also need to be evaluated.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents or conditions that promote radical formation.

Recommended Storage and Handling

Given the potential instabilities, the following storage and handling precautions are recommended to ensure the integrity of 5-(azidomethyl)-2-methylpyrimidine and the safety of laboratory personnel:

-

Storage Conditions: The compound should be stored in a cool, dark, and well-ventilated area.[1][10][11] Refrigeration (2-8 °C) is advisable.[1] It should be kept in a tightly sealed, inert container to protect it from light, moisture, and air.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and heavy metals, as these may catalyze decomposition.[1][10]

-

Handling: When handling the solid compound, use non-metallic spatulas to avoid friction or shock that could initiate decomposition.[10] All handling should be performed in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[1]

Hypothetical Stability Data

The following table is a template illustrating how quantitative stability data for 5-(azidomethyl)-2-methylpyrimidine could be presented. Note: The data below is purely illustrative and not based on experimental results.

| Stress Condition | Parameter | Duration | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | Major Degradants Identified |

| Thermal | 60°C | 7 days | 99.5 | 95.2 | 4.3 | 5-(aminomethyl)-2-methylpyrimidine |

| 80°C | 7 days | 99.5 | 88.1 | 11.4 | 5-(aminomethyl)-2-methylpyrimidine, Unidentified polar degradant | |

| Photolytic | ICH Q1B Option II | 1.2 million lux hours | 99.5 | 92.8 | 6.7 | Unidentified photoproducts |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 99.5 | 98.1 | 1.4 | Minor unidentified degradants |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 99.5 | 90.5 | 9.0 | 5-(hydroxymethyl)-2-methylpyrimidine |

| Oxidative | 3% H₂O₂, RT | 24 hours | 99.5 | 97.3 | 2.2 | Unidentified oxidation products |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 5-(azidomethyl)-2-methylpyrimidine.[12][13][14] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[15]

General Procedure

-

Sample Preparation: Prepare solutions of 5-(azidomethyl)-2-methylpyrimidine in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the samples to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed and control samples. If necessary, neutralize the samples (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry can be used to identify the major degradants.

-

Data Evaluation: Calculate the percentage degradation of 5-(azidomethyl)-2-methylpyrimidine and identify and quantify the major degradation products.

Specific Stress Conditions

-

Thermal Stability (Solid State): Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).

-

Thermal Stability (Solution): Reflux the solution of the compound at a specific temperature for a set duration.

-

Photostability: Expose the solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control should be run in parallel.

-

Acid Hydrolysis: Treat the solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for a stability study and a conceptual signaling pathway of how environmental factors can lead to degradation.

Caption: Workflow for a forced degradation study.

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. Thermal decomposition of some organic azides - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. THE PHOTOCHEMICAL DECOMPOSITION OF ALKYL AZIDES. - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

The Nexus of Pyrimidine Chemistry and Bioorthogonal Reactions: A Technical Guide to Click Chemistry Applications

For Immediate Release

In the landscape of modern chemical biology and drug discovery, the convergence of pyrimidine chemistry with bioorthogonal "click" reactions has catalyzed a new wave of innovation. This technical guide provides an in-depth exploration of the synthesis and application of pyrimidine derivatives in click chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the power of this versatile chemical toolkit. Pyrimidine nucleosides, fundamental components of nucleic acids, when functionalized with bioorthogonal handles like azides and alkynes, become powerful probes for elucidating biological processes and constructing complex molecular architectures.

The most prominent click chemistry reactions involving pyrimidine derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each of these methodologies offers unique advantages in terms of reaction kinetics, biocompatibility, and experimental setup, making them suitable for a wide array of applications from in vitro synthesis to in vivo imaging.

Synthesis of Clickable Pyrimidine Derivatives

The foundation of utilizing pyrimidines in click chemistry lies in the robust synthesis of their azide- and alkyne-functionalized analogues. Key derivatives such as 5-ethynyl-2'-deoxyuridine (EdU) and 5-azidomethyl-2'-deoxyuridine are widely employed.

Experimental Protocol: Synthesis of 5-ethynyl-2'-deoxyuridine (EdU)

This protocol outlines a common method for the synthesis of EdU, a cornerstone reagent for monitoring DNA synthesis. The reaction involves a Sonogashira coupling of 5-iodo-2'-deoxyuridine with a protected alkyne.

Materials:

-

5-iodo-2'-deoxyuridine

-

(Trimethylsilyl)acetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling:

-

In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (1 equivalent) in a mixture of anhydrous TEA and MeOH.

-

Add Pd(OAc)₂ (catalytic amount), PPh₃ (catalytic amount), and CuI (catalytic amount) to the solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add (trimethylsilyl)acetylene (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the trimethylsilyl-protected EdU.

-

-

Deprotection:

-

Dissolve the purified TMS-protected EdU in DCM.

-

Add a solution of TBAF (1.1 equivalents) in tetrahydrofuran (THF) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield 5-ethynyl-2'-deoxyuridine.

-

Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyuridine

This protocol details a one-pot synthesis of 5'-azido-5'-deoxyuridine from uridine, a key precursor for introducing an azide handle at the sugar moiety.[1]

Materials:

-

Uridine

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 2',3'-O-isopropylidene-uridine (10 mmol) in anhydrous DMF (30 mL), add PPh₃ (12 mmol) and CBr₄ (18 mmol).[1]

-

Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.[1]

-

Add an excess of NaN₃ (45 mmol) to the reaction mixture.[1]

-

Heat the reaction mixture under a nitrogen atmosphere at 90 °C for 24 hours.[1]

-

Quench the reaction by adding water (10 mL).[1]

-

After stirring for 5 minutes, dilute the mixture with EtOAc (20 mL).[1]

-

Wash the organic layer with 5% NaHCO₃ solution and then with brine.[1]

-

Collect the organic layer and dry it over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure and purify the crude product via silica gel chromatography to obtain 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine.[1]

-

The isopropylidene protecting group can be removed under acidic conditions to yield the final product.

Quantitative Data in Pyrimidine Click Chemistry

The efficiency of click reactions with pyrimidine derivatives can be quantified by reaction rates and yields. The choice of catalyst, ligand, and reaction conditions significantly impacts these parameters.

| Reaction Type | Pyrimidine Derivative | Reaction Partner | Catalyst/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |

| CuAAC | 5-Ethynyl-2'-deoxyuridine (in DNA) | Fluorescent Azide | CuSO₄, Sodium Ascorbate, TBTA | Not Reported | High | [2][3] |

| SPAAC | Azido-uracil nucleosides | Cyclooctynes (e.g., DIBO) | Metal-free, physiological conditions | ~0.1 - 1.0 | >95% | [4] |

| IEDDA | 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | Metal-free, physiological conditions | >10³ | High | [5][6] |

Experimental Workflow: Metabolic Labeling of DNA with EdU and Click Chemistry Detection

A powerful application of clickable pyrimidine derivatives is the metabolic labeling of nascent DNA in proliferating cells. This workflow allows for the sensitive detection and visualization of DNA synthesis.

Caption: Workflow for DNA synthesis monitoring using EdU.

Signaling Pathways and Pyrimidine Metabolism

Recent pan-cancer analyses have revealed intricate connections between pyrimidine metabolism and key cancer-related signaling pathways. Understanding these connections is crucial for developing targeted therapies. The diagram below illustrates some of the identified interactions.[7]

Caption: Pyrimidine metabolism and its links to cancer signaling.

In Situ Click Chemistry for Enzyme Inhibition

A fascinating application of click chemistry is in situ target-guided synthesis, where an enzyme or protein template assembles its own inhibitor from a mixture of azide and alkyne fragments. This approach has been successfully used to identify potent enzyme inhibitors.[8][9][10]

References

- 1. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. biorxiv.org [biorxiv.org]

- 8. In situ click chemistry: enzyme inhibitors made to their own specifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In situ click chemistry generation of cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.connect.h1.co [archive.connect.h1.co]

5-(azidomethyl)-2-methylpyrimidine molecular weight and formula

An In-depth Technical Guide on 5-(azidomethyl)-2-methylpyrimidine

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing core information on the molecular properties of 5-(azidomethyl)-2-methylpyrimidine.

Molecular Formula and Weight

The chemical structure of 5-(azidomethyl)-2-methylpyrimidine is derived from a 2-methylpyrimidine core with an azidomethyl group substituted at the 5-position. The established chemical formula for 2-methylpyrimidine is C5H6N2.[1][2][3] The addition of an azidomethyl (-CH2N3) group at the fifth position, which involves the replacement of a hydrogen atom, results in the final molecular formula.

The molecular formula for 5-(azidomethyl)-2-methylpyrimidine is determined to be C6H7N5 .

The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (approximately 12.01 g/mol ), Hydrogen (approximately 1.008 g/mol ), and Nitrogen (approximately 14.007 g/mol ).[4][5][6][7][8][9][10][11][12][13]

The calculated molecular weight of 5-(azidomethyl)-2-methylpyrimidine is 149.16 g/mol .

Data Presentation

For clarity and ease of comparison, the molecular data for 5-(azidomethyl)-2-methylpyrimidine is summarized in the table below.

| Property | Value |

| Molecular Formula | C6H7N5 |

| Molecular Weight | 149.16 g/mol |

| Core Structure | 2-methylpyrimidine |

| Substituent Group | Azidomethyl (-CH2N3) |

| Position of Substitution | 5 |

Conceptual Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 5-(azidomethyl)-2-methylpyrimidine would typically involve the following stages:

-

Synthesis: A common synthetic route would likely involve the halogenation of 2,5-dimethylpyrimidine, followed by a nucleophilic substitution with an azide salt (e.g., sodium azide) to introduce the azido group. The reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure 5-(azidomethyl)-2-methylpyrimidine.

-

Characterization: The structure and purity of the final compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of atoms and the successful incorporation of the azidomethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic azide (N3) stretching vibration.

-

Visualization of Compound Characterization Workflow

The logical workflow for identifying and characterizing a novel chemical compound like 5-(azidomethyl)-2-methylpyrimidine can be visualized as follows:

Caption: Workflow for Synthesis and Characterization.

References

- 1. echemi.com [echemi.com]

- 2. 2-Methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 5. greenh2world.com [greenh2world.com]

- 6. webqc.org [webqc.org]

- 7. webqc.org [webqc.org]

- 8. Convert Molar mass, Hydrogen [convertworld.com]

- 9. sarthaks.com [sarthaks.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

- 13. quora.com [quora.com]

In-Depth Technical Guide: Solubility of 5-(azidomethyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(azidomethyl)-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines general principles of pyrimidine derivative solubility with a detailed, standardized experimental protocol for its determination. The information herein is intended to equip researchers with the necessary tools to assess its solubility in various solvents, a critical parameter for its application in further research and development.

Introduction to 5-(azidomethyl)-2-methylpyrimidine

5-(azidomethyl)-2-methylpyrimidine belongs to the broad class of pyrimidine derivatives, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. Pyrimidine analogs are known to act as anticancer, antiviral, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into nucleic acids, thereby disrupting cellular proliferation or viral replication. The azido group in 5-(azidomethyl)-2-methylpyrimidine makes it a versatile intermediate for further chemical modifications, such as "click chemistry" reactions, to generate a library of derivatives for biological screening.

Solubility Profile: An Illustrative Overview

To provide a practical reference for researchers, the following table presents a hypothetical but plausible solubility profile of 5-(azidomethyl)-2-methylpyrimidine in a selection of solvents at ambient temperature (25 °C). It is crucial to note that these values are illustrative and should be experimentally verified.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (g/L) |

| Water | 78.5 | Low (< 1) |

| Methanol | 32.7 | Moderate (10-50) |

| Ethanol | 24.5 | Moderate (10-50) |

| Isopropanol | 19.9 | Low to Moderate (5-20) |

| Acetone | 20.7 | High (> 50) |

| Dichloromethane (DCM) | 9.1 | High (> 50) |

| Ethyl Acetate | 6.0 | Moderate to High (20-100) |

| Toluene | 2.4 | Low (< 5) |

| Hexane | 1.9 | Very Low (< 0.1) |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, standardized protocol for the determination of the solubility of 5-(azidomethyl)-2-methylpyrimidine in a given solvent using the gravimetric or "shake-flask" method. This method is considered the gold standard for obtaining thermodynamic equilibrium solubility.

3.1. Materials and Equipment

-

5-(azidomethyl)-2-methylpyrimidine (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-(azidomethyl)-2-methylpyrimidine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the collection of any solid particles.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the filtrate to dryness using a rotary evaporator or a vacuum oven at a suitable temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

3.3. Data Calculation

The solubility (S) in grams per liter (g/L) can be calculated using the following formula:

S (g/L) = (Mass of residue / Volume of filtrate) * 1000

Where:

-

Mass of residue (g) = (Mass of vial with residue) - (Mass of empty vial)

-

Volume of filtrate (mL) = (Mass of vial with filtrate - Mass of empty vial) / Density of the solvent at the experimental temperature

Visualization of Experimental Workflow and Potential Mechanism of Action

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a potential mechanism of action for pyrimidine analogs.

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 5-(azidomethyl)-2-methylpyrimidine

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic route for 5-(azidomethyl)-2-methylpyrimidine, a molecule of interest for researchers and professionals in drug development and chemical biology. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds to predict its spectral features and outline a potential synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(azidomethyl)-2-methylpyrimidine. These predictions are based on the analysis of known spectral data for related compounds, including various substituted pyrimidines and molecules containing the azidomethyl functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | H-4, H-6 |

| ~4.5 | Singlet | 2H | -CH₂-N₃ |

| ~2.7 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C-2 |

| ~158 | C-4, C-6 |

| ~130 | C-5 |

| ~52 | -CH₂-N₃ |

| ~25 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong | Asymmetric stretch of -N₃ |

| ~1580-1600 | Medium | C=C and C=N stretching in pyrimidine ring |

| ~1400-1500 | Medium | C-H bending and ring stretching |

| ~1250 | Medium | Symmetric stretch of -N₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M-28]+• | Loss of N₂ |

| [M-42]+• | Loss of N₃ |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the synthesis and spectroscopic characterization of 5-(azidomethyl)-2-methylpyrimidine.

1. Proposed Synthesis of 5-(azidomethyl)-2-methylpyrimidine

A plausible synthetic route to 5-(azidomethyl)-2-methylpyrimidine involves the nucleophilic substitution of a suitable leaving group on a 5-(halomethyl)-2-methylpyrimidine precursor with an azide salt. A potential starting material is 5-(hydroxymethyl)-2-methylpyrimidine, which can be halogenated before the azide substitution.

-

Step 1: Halogenation of 5-(hydroxymethyl)-2-methylpyrimidine. To a solution of 5-(hydroxymethyl)-2-methylpyrimidine in an appropriate aprotic solvent (e.g., dichloromethane or chloroform), a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure to yield the crude 5-(halomethyl)-2-methylpyrimidine.

-

Step 2: Azide Substitution. The crude 5-(halomethyl)-2-methylpyrimidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-(azidomethyl)-2-methylpyrimidine.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-(azidomethyl)-2-methylpyrimidine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

4. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of 5-(azidomethyl)-2-methylpyrimidine.

Caption: Proposed synthetic pathway for 5-(azidomethyl)-2-methylpyrimidine.

Caption: General workflow for spectroscopic characterization.

A Technical Guide to the Potential Applications of Azidomethyl-Functionalized Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4][5] The introduction of an azidomethyl group onto the pyrimidine ring unlocks a powerful toolkit for chemical biologists and drug developers. This functional group serves as a versatile handle for bioorthogonal "click chemistry," enabling the precise and efficient modification of pyrimidine-containing molecules within complex biological environments.[6][7][8] This guide provides an in-depth exploration of the synthesis, bioorthogonal reactions, and diverse applications of azidomethyl-functionalized pyrimidines, from cellular imaging and biomolecule labeling to the development of novel therapeutics and radiosensitizers.

Synthesis of Azidomethyl-Functionalized Pyrimidines

The strategic introduction of the azidomethyl group onto a pyrimidine nucleoside is crucial for its subsequent applications. Several synthetic methodologies have been developed to achieve this transformation efficiently.

Common Synthetic Routes:

-

Direct Dehydroxyazidation: This method involves the direct conversion of a 5-hydroxymethyl group on a pyrimidine nucleoside to the corresponding azide.[9] Modern protocols may utilize hypervalent iodine(III) reagents, which act as an azide source, an electrophilic center, and a base in a one-pot reaction under mild conditions.[9]

-

Two-Step Conversion via a Leaving Group: A more traditional and highly effective approach involves a two-step process:

-

Activation of the Hydroxyl Group: The primary alcohol of a 5-(hydroxymethyl)pyrimidine derivative, such as 5-(hydroxymethyl)-2'-deoxyuridine, is first converted into a good leaving group, typically by tosylation or bromination.[10]

-

Nucleophilic Substitution: The resulting tosylate or bromide is then displaced by an azide salt, such as lithium azide or sodium azide, via an SN2 reaction to yield the final azidomethyl product.[10]

-

Experimental Protocol: Synthesis of 5-(Azidomethyl)-2'-deoxyuridine

This protocol is a representative example based on the selective conversion of 5-(hydroxymethyl)-2'-deoxyuridine.

Objective: To synthesize 5-(azidomethyl)-2'-deoxyuridine from 5-(hydroxymethyl)-2'-deoxyuridine via a brominated intermediate.

Materials:

-

5-(hydroxymethyl)-2'-deoxyuridine

-

Acetic anhydride

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or alternative non-polar solvent)

-

Lithium azide (LiN₃)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ammonia solution (aqueous)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes, Dichloromethane (for chromatography)

Procedure:

-

Protection of Sugar Hydroxyls:

-

Dissolve 5-(hydroxymethyl)-2'-deoxyuridine in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure to obtain the protected 3',5'-di-O-acetyl-5-(hydroxymethyl)-2'-deoxyuridine. Purify by silica gel chromatography if necessary.

-

-

Bromination of the 5-methyl Position:

-

Dissolve the acetyl-protected nucleoside in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate in vacuo to yield the crude 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.

-

-

Azide Displacement:

-

Dissolve the crude brominated intermediate in anhydrous DMF.

-

Add lithium azide (LiN₃) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deacetylation:

-

Dissolve the resulting azide-containing protected nucleoside in methanolic ammonia (a solution of ammonia in methanol).

-

Stir at room temperature for 6-12 hours.

-

Evaporate the solvent completely.

-

Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield pure 5-(azidomethyl)-2'-deoxyuridine.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: General Synthesis Workflow

Core Application: Bioorthogonal Click Chemistry

The azido group is the linchpin for the utility of these pyrimidine derivatives. It is a premier functional group for bioorthogonal chemistry—reactions that can proceed within living systems without interfering with native biochemical processes.[7] The azide is small, metabolically stable, and virtually absent in nature, preventing unwanted side reactions.[7]

Key Azide-Based Bioorthogonal Reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[8][11] It is known for its high yields, specificity, and rapid kinetics.[12] However, the cytotoxicity of copper limits its use in live-cell experiments.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., bicyclo[6.1.0]non-4-yne, BCN) which reacts spontaneously with an azide.[6][7][9] This reaction is highly biocompatible and has become the method of choice for live-cell labeling.[6]

-

Staudinger Ligation: An early bioorthogonal reaction involving the reaction of an azide with a triarylphosphine to form an aza-ylide, which is then trapped to form a stable amide bond.[7][8][11] While effective, its reaction kinetics are generally slower than CuAAC or SPAAC.[11]

Bioorthogonal Reaction Pathways

Caption: Key Azide-Based Bioorthogonal Reactions

Potential Applications

The ability to use azidomethyl pyrimidines in click chemistry opens up a vast array of applications in research and drug development.

DNA/RNA Labeling and Cellular Imaging

Azidomethyl-functionalized pyrimidine nucleosides, such as 5-azidomethyl-2'-deoxyuridine (AmdU), can be used as building blocks for DNA and RNA.[9] The corresponding triphosphates (e.g., 5-azidomethyl-dUTP) are effective substrates for DNA polymerases and can be incorporated into DNA strands during replication or via PCR.[9]

This metabolic or enzymatic incorporation creates nucleic acids tagged with azide handles. These can then be visualized by reacting them with a fluorescent probe containing a compatible reactive partner (e.g., a BCN-functionalized dye for SPAAC), enabling high-resolution imaging of DNA synthesis and localization in living cells.[9][11][13]

Table 1: Summary of Azidomethyl Pyrimidines in Biomolecule Labeling

| Compound/Precursor | Application | Bioorthogonal Reaction | Key Outcome | Reference(s) |

| 5-Azidomethyl-2'-deoxyuridine (AmdU) | Labeling of cellular DNA | SPAAC, CuAAC | Visualization of DNA replication; radiosensitization | [9][11] |

| 5-Azidomethyl-dUTP | Enzymatic synthesis of azide-modified DNA | SPAAC, CuAAC | Preparation of labeled DNA probes for in vitro assays | [9] |

| Azide-modified nucleosides | General RNA/DNA functionalization | Click Chemistry | Creation of modified aptamers, functionalized oligonucleotides | [9] |

Cellular Imaging Workflow

Caption: Cellular Imaging Workflow

Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in drugs for cancer, viral infections, and inflammation.[1][5][14] The azidomethyl group provides a powerful platform for:

-

Creating Hybrid Molecules: Using click chemistry, the pyrimidine scaffold can be conjugated to other pharmacophores, peptides, or antibodies to create novel drugs with dual-action mechanisms or improved targeting.[8][9]

-

Structure-Activity Relationship (SAR) Studies: A library of pyrimidine derivatives can be rapidly synthesized by clicking various small molecules onto the azidomethyl handle, accelerating the lead optimization process.

-

Prodrug Development: The azide can be used to link a pyrimidine drug to a promoiety that improves solubility, stability, or bioavailability.

Radiosensitizers for Cancer Therapy

Certain azidomethyl pyrimidines have shown potential as radiosensitizers. 5-Azidomethyl-2'-deoxyuridine (AmdU) has been demonstrated to effectively radiosensitize EMT6 tumor cells.[9] The proposed mechanism involves the reaction of the azide group with radiation-produced electrons, leading to the formation of destructive aminyl and iminyl radicals that enhance cellular damage in targeted cancer cells.[9]

Activity-Based Probes and Proteomics

Azidomethyl pyrimidines can be incorporated into inhibitors or substrates of specific enzymes. After the probe binds to its target protein, the azide can be used in two ways:

-

Affinity Purification: Clicking the azide to a resin-linked alkyne (e.g., on a bead) allows for the pull-down and identification of the target protein.

-

Photoaffinity Labeling: In some designs, the azide group itself can be photochemically activated by UV light to form a highly reactive nitrene, which covalently crosslinks the probe to its target protein, enabling direct identification.[15]

Experimental Protocol: Fluorescent Labeling of DNA in Live Cells

Objective: To visualize newly synthesized DNA in proliferating cells using metabolic labeling with AmdU followed by SPAAC.

Materials:

-

Proliferating mammalian cells (e.g., HeLa, HEK293) in culture

-

5-(azidomethyl)-2'-deoxyuridine (AmdU)

-

Cell culture medium, fetal bovine serum (FBS), antibiotics

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Strained alkyne-fluorophore conjugate (e.g., BCN-Alexa Fluor 488)

-

DAPI for nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells on glass coverslips in a petri dish to ~60% confluency.

-

Prepare a stock solution of AmdU in DMSO.

-

Add AmdU to the cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells for a period corresponding to the desired labeling window (e.g., 2-24 hours) under standard culture conditions (37 °C, 5% CO₂).

-

-

Cell Fixation and Permeabilization:

-

Remove the labeling medium and wash the cells three times with warm PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Click Reaction (SPAAC):

-

Prepare the click reaction cocktail. For each coverslip, mix the strained alkyne-fluorophore (e.g., 5-10 µM final concentration) in PBS.

-

Add the cocktail to the coverslips, ensuring the cells are fully covered.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI. The fluorescent signal will co-localize with DAPI in the nuclei of cells that were actively synthesizing DNA during the labeling period.

-

Quantitative Data Summary

The derivatization of pyrimidines has led to compounds with potent biological activities. While specific data for azidomethyl-functionalized pyrimidines is emerging, the broader class of modified pyrimidines demonstrates significant potential, often measured by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Representative Biological Activities of Modified Pyrimidine Derivatives

| Compound Class | Target/Cell Line | Activity Type | IC₅₀ / Potency | Reference(s) |

| Imidazole-pyrimidine hybrids | EGFR-mutant cancer cells | Anticancer | 49 - 152 ng/mL | [3] |

| Pyrimidine-based FAK inhibitors | MDA-MB-231 (Breast Cancer) | Anticancer | 0.126 µM | [3] |

| Pyrazolo[1,5-a]pyrimidines | HCT-116 (Colon Cancer) | Anticancer | 1.51 µM | [16] |

| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast Cancer) | Anticancer | 0.047 µM | [16] |

| Pyrimidine NNRT inhibitors | HIV-1 wild type & mutants | Antiviral (EC₅₀) | 3.43 - 11.8 nM | [3] |

| Thiazolyl-pyrimidine derivatives | Lung Cancer (HOP-92) | Anticancer (GI₅₀) | 0.52 µM | [17] |

Note: This table includes data from various modified pyrimidine scaffolds to illustrate the therapeutic potential of the core structure. GI₅₀ = 50% growth inhibition; EC₅₀ = half-maximal effective concentration.

Conclusion and Future Outlook

Azidomethyl-functionalized pyrimidines represent a powerful convergence of a biologically privileged scaffold with the precision of bioorthogonal chemistry. This combination provides researchers with an invaluable tool for a wide range of applications. The ability to synthesize these compounds and subsequently ligate them to probes, drugs, or other biomolecules under biocompatible conditions has already advanced the fields of cellular imaging and biomolecule labeling.

Looking forward, the potential in drug discovery is particularly promising. The use of click chemistry to generate libraries of pyrimidine-based conjugates will undoubtedly accelerate the discovery of new lead compounds. Furthermore, applications in targeted drug delivery, the development of sophisticated biological probes, and the creation of novel radiosensitizers highlight the bright future for this versatile chemical entity. As synthetic methods become more refined and new bioorthogonal reactions are developed, the scope of applications for azidomethyl-functionalized pyrimidines will continue to expand, solidifying their role as a critical tool in chemical biology and medicinal chemistry.

References

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry – Med Chem 101 [medchem101.com]

- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 15. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of pyrimidine molecules endowed with thiazolidin-4-one as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(azidomethyl)-2-methylpyrimidine: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction and Inferred History

5-(azidomethyl)-2-methylpyrimidine is a functionalized pyrimidine derivative that, while not extensively documented in scientific literature as a standalone compound, holds significant potential as a synthetic intermediate in medicinal chemistry and chemical biology. Its discovery and history are intrinsically linked to the broader exploration of pyrimidine analogues for therapeutic and diagnostic purposes. The pyrimidine core is a fundamental component of nucleobases, and modifications at the C5 position have been a key strategy in the development of antiviral and anticancer agents.

The introduction of an azidomethyl group at this position is of particular interest due to its utility as a versatile chemical handle. The azide moiety is a key component in bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the pyrimidine scaffold to other molecules, such as fluorescent probes, targeting ligands, or macromolecules.

While the direct history of 5-(azidomethyl)-2-methylpyrimidine is not explicitly recorded, its conceptual development can be traced to the synthesis and application of related compounds, most notably 5-(azidomethyl)-2'-deoxyuridine (AmdU). Research into AmdU has demonstrated the utility of the 5-azidomethyl group in pyrimidine nucleosides for applications such as DNA labeling and as a potential radiosensitizer.[1] It is therefore logical to infer that 5-(azidomethyl)-2-methylpyrimidine has been synthesized as a non-nucleosidic building block for creating novel molecular probes, libraries of potential drug candidates, and for use in materials science.

Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties of 5-(azidomethyl)-2-methylpyrimidine.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₅ | Calculated |

| Molecular Weight | 149.16 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted |

| Boiling Point | Not available (likely decomposes upon heating) | Predicted |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF, DMSO) | Predicted |

| Stability | Thermally and photolytically sensitive; handle with care | General knowledge of azides |

Synthetic Pathway and Experimental Protocols

The synthesis of 5-(azidomethyl)-2-methylpyrimidine can be logically achieved through a multi-step process starting from readily available precursors. The general strategy involves the construction of the 2-methyl-5-(hydroxymethyl)pyrimidine core, followed by conversion of the hydroxyl group to a good leaving group, and subsequent nucleophilic substitution with an azide salt.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-(azidomethyl)-2-methylpyrimidine.

Caption: Proposed synthetic workflow for 5-(azidomethyl)-2-methylpyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-(hydroxymethyl)pyrimidine

This step involves the reduction of a 5-ester substituted 2-methylpyrimidine.

-

Reaction: 2-Methyl-5-(ethoxycarbonyl)pyrimidine + Lithium Aluminium Hydride (LiAlH₄) → 2-Methyl-5-(hydroxymethyl)pyrimidine

-

Procedure:

-

To a stirred solution of 2-methyl-5-(ethoxycarbonyl)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of lithium aluminium hydride (1.5 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-5-(hydroxymethyl)pyrimidine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 2-Methyl-5-(chloromethyl)pyrimidine

This step involves the conversion of the primary alcohol to a chloride.

-

Reaction: 2-Methyl-5-(hydroxymethyl)pyrimidine + Thionyl Chloride (SOCl₂) → 2-Methyl-5-(chloromethyl)pyrimidine

-

Procedure:

-

To a solution of 2-methyl-5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-